An In-depth Technical Guide to 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (CAS 1007521-55-2)
An In-depth Technical Guide to 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (CAS 1007521-55-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, a fluorinated pyrazole derivative with significant potential in medicinal chemistry. Drawing upon established synthetic methodologies and the pharmacological profiles of structurally related compounds, this document aims to equip researchers with the foundational knowledge necessary for its synthesis, characterization, and exploration of its therapeutic applications.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antipsychotic effects.[1][2][4][5] The introduction of a fluorophenyl group, a common strategy in medicinal chemistry, can enhance metabolic stability and binding affinity to biological targets. This guide focuses on a specific derivative, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, and elucidates its chemical properties, a plausible synthetic pathway, and its potential as a therapeutic agent.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.
| Property | Value | Source |
| CAS Number | 1007521-55-2 | [6] |
| Molecular Formula | C₁₁H₁₂FN₃ | Inferred from structure |
| Molecular Weight | 205.23 g/mol | Inferred from structure |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
| pKa | Not available | --- |
| LogP | Not available | --- |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The logical synthetic approach is outlined below. This pathway leverages the known reactivity of pyrazoles and provides a solid foundation for laboratory-scale synthesis.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Guideline
The following protocol is a generalized procedure based on known Vilsmeier-Haack and reductive amination reactions on similar substrates. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is recommended for achieving high yields and purity.
Step 1: Vilsmeier-Haack Formylation of 3(5)-(4-fluorophenyl)-1H-pyrazole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems like pyrazoles.[7][8][9][10][11]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Formylation: Dissolve 3(5)-(4-fluorophenyl)-1H-pyrazole in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution). The crude 4-formyl-5-(4-fluorophenyl)-1H-pyrazole can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography.
Step 2: Reductive Amination of 4-formyl-5-(4-fluorophenyl)-1H-pyrazole
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[12]
-
Reaction Setup: In a round-bottom flask, dissolve 4-formyl-5-(4-fluorophenyl)-1H-pyrazole in a suitable solvent such as dichloromethane or dichloroethane.
-
Amine Addition: Add a solution of methylamine (in a solvent like THF or water) to the reaction mixture.
-
Formation of Imine: Stir the mixture at room temperature to allow for the formation of the corresponding imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[12]
-
Reaction Completion and Work-up: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried, and concentrated under reduced pressure. The final product, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, can be purified by column chromatography or crystallization.
Pharmacological Profile and Potential Applications
While direct pharmacological data for 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is not publicly available, the structural similarity to other biologically active pyrazole derivatives allows for informed predictions regarding its potential therapeutic applications.
Atypical Antipsychotic Potential
A significant body of research points to the potential of pyrazole derivatives as antipsychotic agents.[1][2] The core structure of the target molecule is closely related to compounds that have been investigated for their atypical antipsychotic properties. These compounds often exhibit a favorable side-effect profile compared to traditional antipsychotics. The proposed mechanism of action for such compounds involves modulation of dopaminergic and serotonergic pathways in the central nervous system. The presence of the 4-fluorophenyl and the N-methylmethanamine moieties are consistent with structural motifs found in other CNS-active agents.
Other Potential Therapeutic Areas
The versatile pyrazole scaffold has been explored for a wide range of therapeutic targets.[1][3][5] Depending on the specific substitution pattern, pyrazole derivatives have shown promise as:
-
Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[13][14]
-
Anti-inflammatory Agents: Some pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[4]
-
Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.
Further investigation is required to elucidate the specific pharmacological profile of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine and to determine its most promising therapeutic applications.
Safety and Handling
As with any research chemical, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance.
Conclusion
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its synthesis is achievable through established and reliable chemical transformations. Based on the extensive research into the pharmacological activities of the pyrazole scaffold, this compound warrants further investigation, particularly for its potential as a novel atypical antipsychotic agent. This guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing pyrazole derivative.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134. [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed, 23(1), 134. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1695-1725. [Link]
-
Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 193-202. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365–27394. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4, 1-6. [Link]
-
Deore, V. A., & Shinde, D. M. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4160-4174. [Link]
-
Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved January 18, 2026, from [Link]
-
Kruger, P. E., et al. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 35(10), 2117-2127. [Link]
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]
-
Antonov, D., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 9925-9935. [Link]
-
Iftime, O., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(11), 2991. [Link]
-
Al-Omair, M. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1- yl]methanone derivatives: DFT and molecular docking approaches. Heliyon, 9(6), e16580. [Link]
-
Bouissane, L., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1835. [Link]
-
Al-Omair, M. A., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1- yl]methanone derivatives: DFT and molecular docking approaches. Heliyon, 9(6), e16580. [Link]
-
Becker, S., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 13(15), 1547-1563. [Link]
-
Shahani, T., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2815. [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116790. [Link]
-
Brito, M. A., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 1007521-55-2|1-(5-(4-Fluorophenyl)-1H-pyrazol-4-yl)-N-methylmethanamine|BLD Pharm [bldpharm.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ineosopen.org [ineosopen.org]
- 13. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
![Chemical structure of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](https://i.imgur.com/2s35tJk.png)
